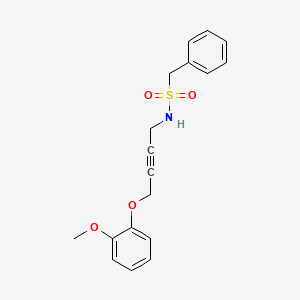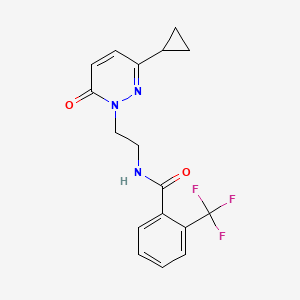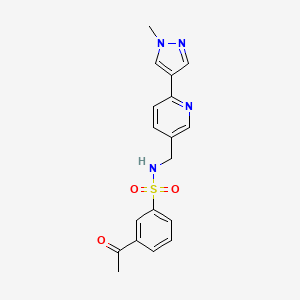![molecular formula C15H8Cl2F3N5O3S2 B2966984 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea CAS No. 2085690-36-2](/img/structure/B2966984.png)
3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea” is a complex organic molecule. It contains several functional groups including a pyridine ring, a thiadiazole ring, and a urea linkage .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, analogues were synthesized utilizing known protocols reported for similar compounds in the literature . The optimal structure of the pyridine group was 5-CF3 .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present . It includes a pyridine ring which is a six-membered ring with one nitrogen atom, a thiadiazole ring which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and a urea linkage which is a functional group with the structure -NH-(C=O)-NH2 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several reactive functional groups . For instance, the pyridine ring can undergo electrophilic substitution reactions, while the urea linkage can participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the trifluoromethyl group and the chlorine atoms would likely make the compound relatively nonpolar and lipophilic .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study by Li and Chen (2008) describes a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including those similar to the specified compound, emphasizing the efficiency of microwave irradiation over conventional heating for these reactions (Kejian Li & Wenbin Chen, 2008). Another research by Song et al. (2008) focuses on the synthesis, crystal structure, and bioactivities of a related N-(2,6-Difluorobenzoyl)-N′-[5-(Pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea, demonstrating its fungicidal activities and providing insights into its molecular structure through X-ray crystallography (Xinjian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Biological Activities
Several studies investigate the biological activities of compounds structurally related to 3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea. For instance, Hafez and El-Gazzar (2020) synthesized a series of pyridine containing 1,3,4-oxa/thiadiazol derivatives, exploring their anticancer activities against various cancer cell lines, highlighting the importance of the structural framework and heterocyclic rings attached to the pyridine moiety in determining their antitumor activity (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020). Another study by Feng et al. (2020) discusses the antiproliferative effects of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives on various cancer cell lines, identifying compounds with significant inhibitory activities comparable to known anticancer agents (Jian Feng et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further elucidating the mechanism of action of this compound and similar compounds, as well as optimizing their synthesis for potential use as antimicrobial agents . Additionally, more detailed studies of the physical and chemical properties of these compounds could be beneficial .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5O3S2/c16-8-1-3-9(4-2-8)30(27,28)25-13(26)22-14-24-23-12(29-14)11-10(17)5-7(6-21-11)15(18,19)20/h1-6H,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWKFXPNSTAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)


![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2966915.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)



